![molecular formula C28H31FN4OS B2406615 N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477303-30-3](/img/structure/B2406615.png)
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a benzyl group, a fluorophenyl group, and an adamantane structure. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large adamantane structure. The structure of similar compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the adamantane structure could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s stability and binding affinity in biological systems .Scientific Research Applications
Catalytic Synthesis
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide can be synthesized through various catalytic processes. One study demonstrated the catalyst- and solvent-free synthesis of a similar compound, showcasing the efficiency of such methods in regioselective synthesis (Moreno-Fuquen et al., 2019). Another research focused on the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides, highlighting the potential of these compounds in various applications (Shishkin et al., 2020).
Material Science Applications
These compounds also find applications in material science. For instance, new polyamide-imides containing pendent adamantyl groups were synthesized, showing potential in creating materials with unique properties (Liaw & Liaw, 2001). Another study synthesized new adamantane-type cardo polyamides, which are promising for various industrial applications due to their inherent viscosities and solubility in polar solvents (Liaw, Liaw, & Chung, 1999).
Pharmaceutical Research
In the pharmaceutical domain, these compounds are being explored for their potential medicinal properties. For example, the synthesis of N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)-Carboxamide, Carbohydrazide, and 1,3,4-Oxadiazole derivatives bearing the adamantane moiety suggests their relevance in drug development (Soselia et al., 2020).
Nanotechnology
These compounds are also being used in nanotechnology. A study described the synthesis of nanoscale tripodal 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) applications, showcasing the versatility of these compounds in high-precision scientific instruments (Li et al., 2003).
Analytical Chemistry
In analytical chemistry, these compounds have been studied for their reactivity properties and adsorption behavior, contributing to a better understanding of their chemical interactions and stability, which is crucial for various applications including pharmaceuticals (Al-Ghulikah et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4OS/c29-24-8-4-7-20(12-24)18-35-27-32-31-25(33(27)17-19-5-2-1-3-6-19)16-30-26(34)28-13-21-9-22(14-28)11-23(10-21)15-28/h1-8,12,21-23H,9-11,13-18H2,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSNPZJRHPBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC(=CC=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)
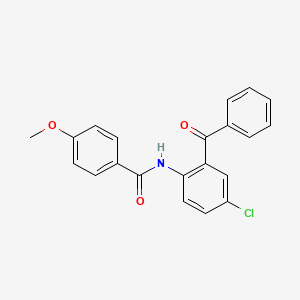
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
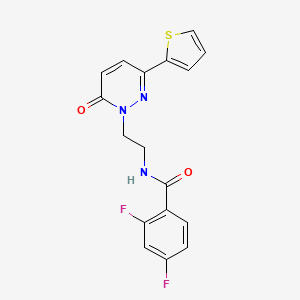
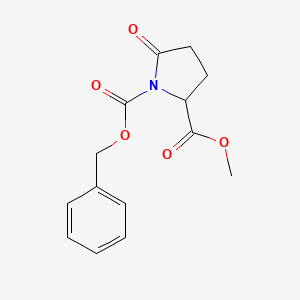
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
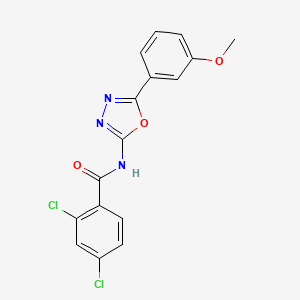

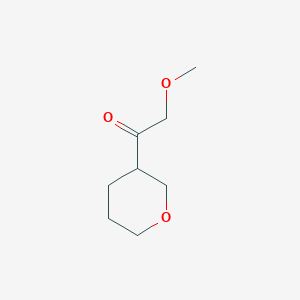
![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)
